molecular formula C7H6ClFN2O4 B2749488 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride CAS No. 2126162-76-1

2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride

Cat. No.: B2749488
CAS No.: 2126162-76-1
M. Wt: 236.58
InChI Key: HNGVUJGPKBENCN-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride: is an organic compound with the molecular formula C7H6ClFN2O4. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The presence of an amino group and a nitro group in its structure suggests that it could participate in various chemical reactions, such as nucleophilic substitution .

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein synthesis or degradation pathways.

Result of Action

Given its use in proteomics research , it may influence protein structures or functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride typically involves multiple steps:

    Nitration: The starting material, such as 2-fluorobenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.

    Amination: The nitro compound is then subjected to amination to introduce the amino group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various substituents depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and dyes, contributing to the development of new products with enhanced properties .

Comparison with Similar Compounds

    2-Amino-6-nitrobenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the amino group.

    2-Amino-6-fluorobenzonitrile: Similar structure but contains a nitrile group instead of a nitro group.

Uniqueness: 2-Amino-6-fluoro-3-nitrobenzoic acid;hydrochloride is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-6-fluoro-3-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4.ClH/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12;/h1-2H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVUJGPKBENCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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